molecular formula C19H20N2O B8799436 N-benzyl-4-(1H-indol-3-yl)butanamide

N-benzyl-4-(1H-indol-3-yl)butanamide

Cat. No.: B8799436
M. Wt: 292.4 g/mol
InChI Key: RJHGZNAEYSSXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(1H-indol-3-yl)butanamide is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a butanamide linker connecting a benzyl group to the 3-position of a 1H-indole ring, a structural motif prevalent in bioactive molecules . Researchers are particularly interested in this scaffold due to the established pharmacological activities of its components. The indole nucleus is a privileged structure in nature and pharmaceuticals, found in neurotransmitters and various approved drugs . The N-benzyl substitution is a key feature in many potent enzyme inhibitors, where it often helps the molecule bind to peripheral anionic sites of target enzymes . While specific biological data for this exact compound may be limited, its structural analogs demonstrate a promising range of research applications. Compounds with highly similar indole-benzyl architectures are being investigated as potent histone deacetylase (HDAC) inhibitors for oncology research, showing antiproliferative activity against various cancer cell lines . Furthermore, the N-benzyl indole pharmacophore is a key component in the design of potential therapeutic agents for neurological disorders , including as dual-target inhibitors for enzymes like acetylcholinesterase (AChE) and BACE1, which are relevant in the Alzheimer's disease research field . This makes this compound a valuable building block and a candidate for further investigation in developing novel epigenetic therapies and central nervous system (CNS)-active agents. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-benzyl-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C19H20N2O/c22-19(21-13-15-7-2-1-3-8-15)12-6-9-16-14-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2,(H,21,22)

InChI Key

RJHGZNAEYSSXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Activation : 4-(1H-Indol-3-yl)butanoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling : Benzylamine is added stoichiometrically, followed by catalytic 4-dimethylaminopyridine (DMAP).

  • Workup : The reaction is quenched with dilute HCl, and the product is purified via recrystallization (e.g., benzene or ethyl acetate/hexane mixtures).

Yield and Characterization

  • Yield : 65–78% (thermal conditions).

  • Spectroscopic Data :

    • IR : 3383 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (amide C=O), 1641 cm⁻¹ (conjugated ketone).

    • ¹H NMR (CDCl₃) : δ 7.33–7.23 (m, aromatic protons), 3.49–3.20 (m, benzyl CH₂), 2.59 (d, J = 7.1 Hz, butanamide CH₂).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous butanamide syntheses:

Protocol

  • Reactants : Equimolar 4-(1H-indol-3-yl)butanoic acid and benzylamine.

  • Solvent : Solvent-free or dimethylformamide (DMF).

  • Conditions : 1000 W microwave, 30–80% power, 3–20 minutes.

  • Purification : Washing with HCl to remove excess amine, followed by crystallization.

Advantages

  • Yield Improvement : 83–89% (vs. 28–59% under thermal conditions).

  • Purity : Reduced byproduct formation due to controlled heating.

Boron-Catalyzed Direct Amidation

Emerging catalytic methods avoid traditional coupling agents. A boron-mediated approach reported by Sabatini et al. involves:

Procedure

  • Catalyst : Tris(pentafluorophenyl)borane (10 mol%).

  • Solvent : Toluene at 110°C.

  • Dehydration : Molecular sieves (4 Å) to remove water.

Outcomes

  • Yield : 72% after 24 hours.

  • Scope : Tolerates electron-deficient benzylamines without side reactions.

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide chemistry, this method uses resin-bound intermediates:

Steps

  • Loading : 4-(1H-Indol-3-yl)butanoic acid is anchored to Wang resin via ester linkage.

  • Amidation : Benzylamine is introduced using HATU/HOAt in DMF.

  • Cleavage : Trifluoroacetic acid (TFA)/H₂O (95:5) releases the product.

Benefits

  • Purity : >95% after HPLC purification.

  • Scalability : Suitable for milligram-to-gram synthesis.

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative:

Process

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : Tert-butanol at 50°C.

  • Yield : 58% after 48 hours.

Limitations

  • Longer reaction times compared to chemical methods.

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Classical Carbodiimide65–7812–24 hWell-established protocol
Microwave-Assisted83–893–20 minRapid, high purity
Boron Catalysis7224 hNo coupling agents required
Solid-Phase>9548 hHigh-throughput compatibility
Enzymatic5848 hGreen chemistry

Critical Considerations

  • Side Reactions :

    • Over-activation of carboxylic acid may form N-acylurea byproducts (mitigated by DMAP).

    • Indole C3 position is sensitive to electrophilic substitution; inert atmospheres are recommended.

  • Purification Challenges :

    • Column chromatography (silica gel, ethyl acetate/hexane) is often necessary for removing unreacted benzylamine .

Q & A

Q. What are the established synthetic routes for N-benzyl-4-(1H-indol-3-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
  • Fischer indolization to construct the indole core, followed by N-alkylation with benzyl halides to introduce the benzyl group .
  • One-pot, three-component reactions using indole derivatives, benzyl halides, and butanamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Peptide coupling techniques (e.g., EDC/HOBt) to link the indole and benzyl moieties to the butanamide backbone .
    Optimization includes monitoring reaction progress via TLC, adjusting temperature (60–100°C), and using catalysts like DMAP to enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms the indole NH proton (δ 10–12 ppm), benzyl aromatic protons (δ 7.2–7.5 ppm), and butanamide carbonyl (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) identifies functional groups (C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • HPLC with UV detection (λ = 280 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer :
  • The indole moiety enables π-π stacking with aromatic residues in enzyme active sites (e.g., viral RdRp or kinase domains) .
  • The benzyl group enhances lipophilicity, improving membrane permeability, while the butanamide chain provides conformational flexibility for target binding .
  • Substituents on the benzyl (e.g., fluoro, methoxy) modulate electronic effects, altering binding affinity and selectivity .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s inhibition of RNA-dependent RNA polymerase (RdRp)?

  • Methodological Answer :
  • Enzyme activity assays : Use purified RdRp (e.g., SARS-CoV-2) with fluorescently labeled NTPs. Measure inhibition via fluorescence quenching at 488 nm excitation .
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate readings. Data analysis via GraphPad Prism using nonlinear regression .
  • Control experiments : Include positive controls (remdesivir) and negative controls (DMSO vehicle) to validate assay robustness .

Q. How can contradictions in structure-activity relationship (SAR) studies for indole-butanamide derivatives be resolved?

  • Methodological Answer :
  • Comparative molecular field analysis (CoMFA) : Generate 3D-QSAR models to map steric/electrostatic interactions using aligned conformers of active/inactive analogs .
  • Free-energy perturbation (FEP) calculations : Predict binding free energy changes for specific substituents (e.g., fluorobenzyl vs. methoxybenzyl) .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus trends (e.g., para-fluoro substitution consistently enhancing antiviral potency) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma protein binding .
  • Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., indole nitrogens) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.